3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

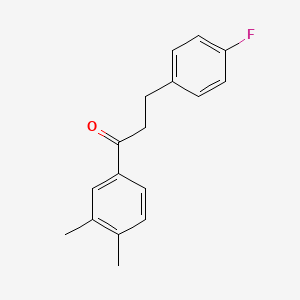

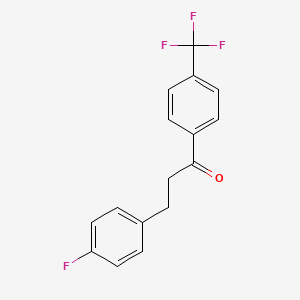

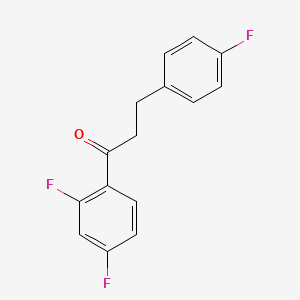

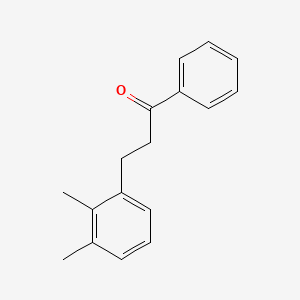

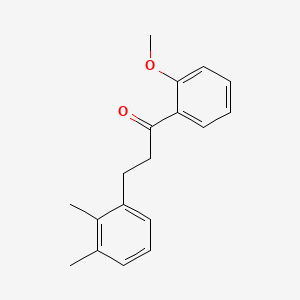

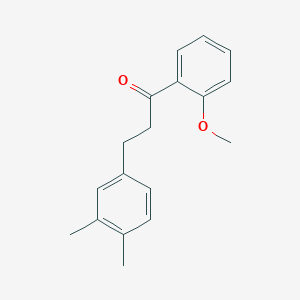

The compound “3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached at the 3rd and 4th positions, and a propiophenone group (a 3-carbon chain attached to a phenyl group and a carbonyl group) with a methoxy group (OCH3) attached at the 2nd position .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the methyl and methoxy groups onto the phenyl rings. This could potentially be achieved through a series of reactions such as Friedel-Crafts alkylation for the methyl groups and Williamson ether synthesis for the methoxy group .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone has been explored in various chemical synthesis and modification processes. Kasturi and Damodaran (1969) studied its reaction in polyphosphoric acid, resulting in various derivatives including 2′,4′-dimethoxy-3-ethoxypropiophenone and 2′,3,4′-trimethoxypropiophenone (Kasturi & Damodaran, 1969). Nazarov and Zavyalov (1956) investigated its use in synthesizing steroid compounds, highlighting its versatility in organic synthesis (Nazarov & Zavyalov, 1956).

Spectroscopic and Electrochemical Studies

Demircioğlu, Albayrak, and Büyükgüngör (2014) conducted a detailed study on a compound structurally related to 3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone, examining its molecular structure, spectroscopic properties, and nonlinear optical activities. Their research revealed insights into the compound's electronic properties and potential applications in photonics (Demircioğlu, Albayrak, & Büyükgüngör, 2014).

Applications in Material Science

Sarma, Kataky, and Baruah (2007) synthesized diaryl quinone methides related to 3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone and investigated their solvatochromic properties. Their research contributes to understanding the acid-base properties of such compounds, potentially useful in material science, especially as indicators (Sarma, Kataky, & Baruah, 2007).

Crystallography and Molecular Modeling

Park, Park, Lee, and Kim (1995) determined the crystal structure of a capsaicinoid that includes a 3-(3,4-dimethylphenyl) moiety. This study provides valuable information about the molecular conformation of related compounds, useful in drug design and molecular modeling (Park, Park, Lee, & Kim, 1995).

Environmental and Metabolic Studies

Ghazipura, McGowan, Arslan, and Hossain (2017) investigated the environmental impact and reproductive toxicity of benzophenone-3, a compound structurally related to 3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone. This study enhances understanding of the environmental effects and potential risks associated with related compounds (Ghazipura, McGowan, Arslan, & Hossain, 2017).

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-8-9-15(12-14(13)2)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLQZUYBSXATGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644826 |

Source

|

| Record name | 3-(3,4-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone | |

CAS RN |

898755-63-0 |

Source

|

| Record name | 3-(3,4-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.